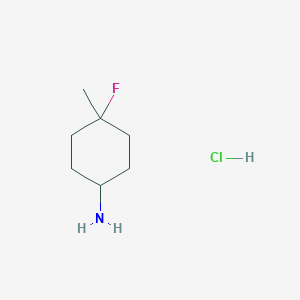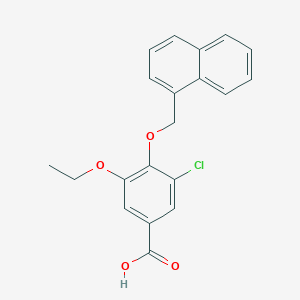![molecular formula C20H15NO4 B2741314 4-[3-amino-4-(4-carboxyphenyl)phenyl]benzoic acid CAS No. 1312703-28-8](/img/structure/B2741314.png)
4-[3-amino-4-(4-carboxyphenyl)phenyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’-Amino-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarboxylic acid is a complex organic compound known for its unique structural properties and versatile applications. This compound is characterized by a terphenyl backbone with amino and carboxylic acid functional groups, making it a valuable building block in various chemical syntheses and industrial applications.
科学的研究の応用
2’-Amino-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a scaffold for developing new pharmaceuticals.
生化学分析
Biochemical Properties
The biochemical properties of 2’-Amino-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarboxylic acid are largely determined by its structure, which includes both amino and carboxylic acid functional groups These groups allow the compound to participate in a variety of biochemical reactions
Molecular Mechanism
It’s likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Studies on similar compounds suggest that there may be threshold effects, as well as potential toxic or adverse effects at high doses .
Metabolic Pathways
Given its structure, it’s likely that it interacts with various enzymes or cofactors and could potentially influence metabolic flux or metabolite levels .
Transport and Distribution
It’s possible that it interacts with transporters or binding proteins and could influence its localization or accumulation .
Subcellular Localization
It’s possible that it contains targeting signals or undergoes post-translational modifications that direct it to specific compartments or organelles .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2’-amino-[1,1’:4’,1’‘-terphenyl]-4,4’‘-dicarboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 4,4’‘-bis(bis(4-formylphenyl)amino)-[1,1’:4’,1’‘-terphenyl]-2’,5’-dicarbaldehyde with appropriate reagents under controlled conditions . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale organic synthesis techniques, including hydrothermal synthesis. This method allows for the efficient production of the compound by optimizing reaction conditions such as temperature, pressure, and reaction time .
化学反応の分析
Types of Reactions: 2’-Amino-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro derivatives.
Reduction: The carboxylic acid groups can be reduced to alcohols under appropriate conditions.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various electrophiles can be used to introduce new functional groups at the amino position.
Major Products: The major products formed from these reactions include nitro derivatives, alcohols, and substituted terphenyl compounds .
作用機序
The mechanism of action of 2’-amino-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarboxylic acid involves its interaction with various molecular targets. The amino and carboxylic acid groups allow it to form coordination complexes with metal ions, which can then participate in catalytic processes. These interactions are crucial in the formation of MOFs and other coordination polymers, where the compound acts as a linker, facilitating the assembly of the framework .
類似化合物との比較
Azobenzene-4,4’-dicarboxylate (ABDC): Used in the synthesis of bio-MOFs with similar structural properties.
4,4’‘-Bis(bis(4-formylphenyl)amino)-[1,1’4’,1’‘-terphenyl]-2’,5’-dicarbaldehyde (BFATD): Another terphenyl derivative used in organic synthesis.
Uniqueness: 2’-Amino-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarboxylic acid stands out due to its dual functional groups (amino and carboxylic acid), which provide unique reactivity and versatility in forming coordination complexes. This makes it particularly valuable in the synthesis of MOFs and other advanced materials .
特性
IUPAC Name |
4-[3-amino-4-(4-carboxyphenyl)phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO4/c21-18-11-16(12-1-5-14(6-2-12)19(22)23)9-10-17(18)13-3-7-15(8-4-13)20(24)25/h1-11H,21H2,(H,22,23)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IONBHNFWEFNUEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)C3=CC=C(C=C3)C(=O)O)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(1-cyano-1,2-dimethylpropyl)-2-[(3-methylphenyl)amino]acetamide](/img/structure/B2741231.png)
![3-[(1H-1,2,3-triazol-1-yl)methyl]pyrrolidin-3-ol dihydrochloride](/img/new.no-structure.jpg)
![N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2741233.png)



![2-[(2-Hydroxycyclobutyl)amino]pyridine-3-carbonitrile](/img/structure/B2741242.png)


![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2741247.png)
![5-[(4-Chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B2741250.png)
![3-{[2-(furan-2-yl)pyridin-4-yl]methyl}-1-(oxan-4-yl)urea](/img/structure/B2741251.png)
![N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2741254.png)
